Methyl dodecanoate

Catalog No.
S598052
CAS No.
111-82-0
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dodecanoate

CAS Number

111-82-0

Product Name

Methyl dodecanoate

IUPAC Name

methyl dodecanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3

InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC

Solubility

Insol in water; miscible with ethyl alcohol, ether, acetone
SOL IN MOST COMMON ORGANIC SOLVENTS
soluble in most organic solvents; insoluble in wate

Synonyms

Dodecanoic Acid Methyl Ester; Lauric Acid Methyl Ester; Agnique ME 1270U; Agnique ME 1290; Agnique ME 1298; CE 1290; CE 1295; Edenor ME-C 1298-100; Emery 2296; Exceparl ML 85; Metholene 2296; Methyl Dodecanoate; Methyl Dodecylate; Methyl laurate; Met

Canonical SMILES

CCCCCCCCCCCC(=O)OC

Organic Chemistry and Biochemistry:

  • Structure and Function: Scientists use methyl dodecanoate as a reference compound due to its well-defined structure (CH3(CH2)10COOCH3) and properties. Its behavior helps researchers understand the interactions and functions of similar fatty acid methyl esters ).

Food Science and Flavor Research:

  • Flavor Component: Methyl dodecanoate is a naturally occurring flavor compound found in various fruits (grapes, melons, pineapples), vegetables (red chilies), alcoholic beverages, and dairy products (cheeses) ). Researchers use it to study flavor profiles and develop food additives or artificial flavors.

Material Science and Biodiesel Research:

  • Biofuel Potential: Due to its fatty acid ester structure, methyl dodecanoate holds promise as a potential biodiesel feedstock. Scientists investigate its conversion processes and efficiency in biofuel production [Society of Chemical Engineers (.org), Biodiesel Basics].

Physical Description

Liquid
colourless to pale yellow liquid with a fatty, floral, winey odou

Color/Form

COLORLESS LIQUID
Water-white liquid

XLogP3

5.8

Boiling Point

267.0 °C
267 °C

Density

d204 0.87
0.8702 @ 20 °C/4 °C
0.863-0.872

LogP

5.41 (LogP)
5.41
log Kow= 5.41

Odor

FATTY, FLORAL ODOR REMINISCENT OF WINE
OILY, WINEY, FATTY ODOR

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

5.2 °C
Mp 5 °
5°C

UNII

8IPS6BI6KW

GHS Hazard Statements

Aggregated GHS information provided by 381 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 381 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 313 of 381 companies with hazard statement code(s):;
H400 (82.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (72.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: METHYL LAURATE (5 MG) GIVEN DAILY FOR 5 DAYS TO MICE IMPLANTED IP WITH 106 EHRLICH ASCITES TUMOR CELLS PROLONGED SURVIVAL.

Vapor Pressure

0.00 mmHg
4.11X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

111-82-0

Wikipedia

Methyl laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

BY PROLONGED BOILING OF LAURIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Personal Care
Soap, cleaning compound, and toilet preparation manufacturing
Dodecanoic acid, methyl ester: ACTIVE
Method of purification: vacuum fractional distillation.
NON-ALCOHOLIC BEVERAGES 0.50-5.0 PPM; ICE CREAM, ICES, ETC 0.50-5.0 PPM; CANDY 0.02-0.50 PPM; BAKED GOODS 1.0 PPM.
USEFUL IN FATTY FLAVORS, COCONUT, NUT.

Analytic Laboratory Methods

DETERMINATION OF FATTY ACIDS IN FATS AND OILS BY GAS CHROMATOGRAPHY.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Modify: 2023-08-15
1. P. Lemaire et al. “Subterminal hydroxylation of lauric acid by microsomes from a marine fish” Lipids, vol. 27 pp. 187-191, 19922. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. P. Legrand et al. “Lauric acid is desaturated to 12:1n-3 by hepatocytes and rat liver homogenates” Lipids, vol. 37 pp. 569-572, 20024. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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